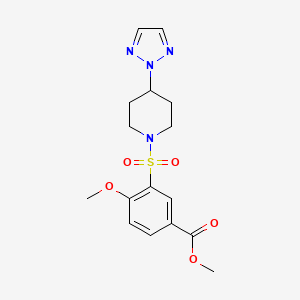

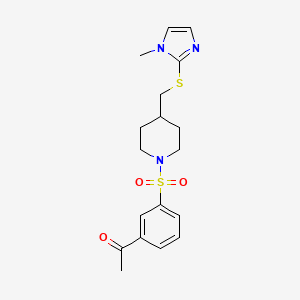

methyl 3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)-4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and the piperidine ring would add cyclic structure to the molecule, and the sulfonyl and methoxy groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could make the compound more polar, and the presence of the methoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique

Novel Histamine H3 Receptor Ligands

Researchers have developed a series of highly potent, fluorescence-tagged ligands for the histamine H3 receptor. These ligands, including derivatives of piperidine, show exceptional affinities for the receptor, indicating potential applications in the identification and understanding of the histamine H3 receptor binding site. This advancement could significantly contribute to the development of therapeutic agents targeting the histamine H3 receptor, relevant in conditions like sleep disorders, obesity, and cognitive impairments (Amon et al., 2007).

Aromatic Nucleophilic Substitution Kinetics

In a study focusing on the kinetics of aromatic nucleophilic substitution, methyl 4-methoxy-3,5-dinitrobenzoate reacted with piperidine in dimethyl sulfoxide, forming an intermediate complex. This research provides valuable insights into the mechanisms of nucleophilic substitutions in aromatic compounds, potentially useful in synthetic organic chemistry and the development of pharmaceuticals (Hasegawa, 1983).

Antimicrobial and Molluscicidal Activities

A study identified new prenylated benzoic acid derivatives from Piper aduncum leaves, exhibiting significant antimicrobial and molluscicidal activities. These compounds, including methyl 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoate, could be potential leads for the development of new antimicrobial agents and pesticides, highlighting the importance of natural products in drug discovery and agricultural applications (Orjala et al., 1993).

EGFR Inhibitors for Anti-Cancer Applications

Benzimidazole derivatives bearing 1,2,4-triazole have been explored for their anti-cancer properties, particularly as EGFR inhibitors. Through density functional theory and molecular docking studies, these compounds demonstrate potential as cancer therapeutics, offering insights into the design of new inhibitors that could be effective in cancer treatment (Karayel, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-methoxy-3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-24-14-4-3-12(16(21)25-2)11-15(14)26(22,23)19-9-5-13(6-10-19)20-17-7-8-18-20/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRPFTSXZUKFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)

![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2665567.png)

![5-(furan-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2665568.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)

![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)

![6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2665574.png)

![2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2665578.png)